molecular formula C12H8N6O3 B2628575 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile CAS No. 41278-83-5

7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile

Cat. No. B2628575
CAS RN: 41278-83-5
M. Wt: 284.235
InChI Key: ATZOFTHLRPOJKB-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name “7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile”, has a molecular weight of 284.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8N6O3/c1-17-9(19)7-10(18(2)11(17)20)21-8(16)6(3-13)12(7,4-14)5-15/h16H2,1-2H3 . This indicates that it has a complex structure with multiple functional groups, including amino, methyl, dioxo, and tricarbonitrile groups.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.23 . It is stored at temperatures between 28°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available from the current information.

Scientific Research Applications

Anticancer Properties

7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile: has shown promise in inhibiting cell proliferation in cancer cell lines. Researchers have evaluated its effects on human cancer cells such as MCF-7 and HCT116 . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.

Synthetic Methodology

One-Pot Synthesis: Efficient synthetic methods are crucial for accessing this compound. Notably, a one-pot three-component synthesis has been reported, providing a convenient route to obtain 7-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile . Researchers can explore variations of this method for scalability and process optimization.

Coordination Chemistry

Metal Complexes: The compound’s nitrogen atoms can coordinate with metal ions. Researchers can investigate its complexation behavior and explore applications in catalysis, luminescence, or magnetic materials.

properties

IUPAC Name

7-amino-1,3-dimethyl-2,4-dioxopyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O3/c1-17-9(19)7-10(18(2)11(17)20)21-8(16)6(3-13)12(7,4-14)5-15/h16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZOFTHLRPOJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)C(C(=C(O2)N)C#N)(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile

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